Rubidium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
rubidium(1+);chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Rb/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZQCVHDSGLHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbCl, ClRb | |
| Record name | rubidium chloride | |
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| URL | https://en.wikipedia.org/wiki/Rubidium_chloride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064881 | |
| Record name | Rubidium chloride (RbCl) | |
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Molecular Weight |
120.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Rubidium chloride | |
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CAS No. |
7791-11-9 | |
| Record name | Rubidium chloride (RbCl) | |
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| Record name | Rubidium chloride | |
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| Record name | RUBIDIUM CHLORIDE | |
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| Record name | Rubidium chloride (RbCl) | |
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| Record name | Rubidium chloride (RbCl) | |
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| Record name | Rubidium chloride | |
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| Record name | RUBIDIUM CHLORIDE | |
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Historical Context and Discovery of Rubidium Chloride
Discovery of Rubidium and its Identification via Spectroscopy
The story of rubidium begins with the pioneering work of German chemists Robert Bunsen and Gustav Kirchhoff. In 1859, they invented the spectroscope, an instrument that revolutionized chemical analysis by allowing elements to be identified based on their unique emission spectra. rsc.orgsciencehistory.orgrinconeducativo.orguwaterloo.ca Just one year after developing this new technique, in 1861, Bunsen and Kirchhoff discovered rubidium while analyzing the mineral lepidolite (B1170510) through flame spectroscopy. rsc.orgwikipedia.orgazom.combritannica.comthermofisher.comchemicool.comusgs.govwikidoc.org They observed distinctive deep red lines in its emission spectrum, which led them to name the new element "rubidium," derived from the Latin word "rubidus," meaning "deep red." rsc.orguwaterloo.cawikipedia.orgazom.combritannica.comthermofisher.comchemicool.comusgs.govamericanelements.com Rubidium was the second element, following cesium, to be discovered using spectroscopy. sciencehistory.orgwikipedia.orgusgs.gov
Early Isolation of Rubidium Chloride
Following the discovery of rubidium, Bunsen and Kirchhoff embarked on the large-scale isolation of rubidium compounds. They processed an extensive volume of mineral water, specifically 44,000 liters, which resulted in the yield of 9.2 grams of this compound, alongside 7.3 grams of cesium chloride. wikipedia.org For further studies, they obtained 0.51 grams of this compound by reducing rubidium hexachloroplatinate (Rb₂PtCl₆) with hydrogen, followed by fractional crystallization. wikipedia.org Another early method involved reducing rubidium by heating charred rubidium tartrate. wikipedia.orgrsc.orgajsonline.org While they attempted to produce elemental rubidium through the electrolysis of molten this compound, their initial efforts yielded a colloidal mixture rather than the pure metal. wikipedia.orgrsc.org
The most common method for preparing pure this compound today involves the reaction of rubidium hydroxide (B78521) (RbOH) or rubidium carbonate (Rb₂CO₃) with hydrochloric acid (HCl), followed by recrystallization for purification. chemicalbook.comwikipedia.orgchemicalbook.com
Evolution of this compound's Scientific and Industrial Significance
Rubidium, and consequently this compound, held minimal industrial value prior to the 1920s. usgs.govwikidoc.org Since then, its primary significance has been in research and development, particularly in chemical and electronic applications. wikipedia.orgusgs.govwikidoc.org
Early scientific contributions of this compound include its use by Bunsen and Kirchhoff to estimate the atomic weight of rubidium, determining it to be 85.36, a value remarkably close to the currently accepted 85.47. wikipedia.org Due to the chemical similarity between rubidium and potassium, this compound has been utilized in studies to investigate the transport of potassium ions in biological systems. rsc.orgwikipedia.org
In contemporary scientific research, this compound serves as a non-invasive biomarker and is employed to facilitate the uptake of DNA by living cells, a process known as transformation. wikipedia.orgwikipedia.org Its applications extend to the electronics industry, where it is used in the preparation of semiconductor materials and optoelectronic devices. chemicalbook.com In the field of optics, this compound is a component in the production of optical glass and optical fibers. chemicalbook.com
Recent research has explored diverse applications of this compound:
Anti-aging research: Studies have reported its anti-aging effects and ability to enhance stress resistance in Caenorhabditis elegans without negatively impacting fecundity. chemicalbook.comresearchgate.net
Microbiota modulation: It has been shown to modulate the fecal microbiota community in mice, which may contribute to its observed effects in other areas of research. nih.gov
Biomaterial coating: Investigations suggest its potential as a novel coating biomaterial for orthopedic implants due to its ability to attenuate osteoclastogenesis and facilitate osteoblastogenesis. chemicalbook.comnih.gov
Solar cell enhancement: this compound has been demonstrated to improve the power conversion efficiency and durability of perovskite solar cells (PSCs) by acting as an interface modification layer. chemicalbook.com
The properties of this compound are summarized in the table below:
| Property | Value | Source |
| Chemical formula | RbCl | wikipedia.org |
| Molar mass | 120.921 g/mol | wikipedia.orgwebelements.com |
| Appearance | White crystals, hygroscopic | wikipedia.orgchemicalbook.com |
| Density | 2.80 g/cm³ (25 °C) | wikipedia.orgchemicalbook.com |
| Melting point | 718 °C (991 K) | wikipedia.orgwebelements.com |
| Boiling point | 1,390 °C (1,660 K) | wikipedia.orgwebelements.com |
| Solubility in water | 91 g/100 mL (20 °C) | wikipedia.org |
Synthesis and Purification Methodologies for Rubidium Chloride
Conventional Synthesis Routes
Conventional methods for synthesizing rubidium chloride typically involve reactions that neutralize rubidium-containing compounds with hydrochloric acid or direct reaction of rubidium metal with halogens.
The most common and preferred method for preparing pure this compound involves the reaction of rubidium hydroxide (B78521) (RbOH) with hydrochloric acid (HCl). wikipedia.orgchemicalbook.comhzoceanchemical.comchemeurope.comchemicalbook.comshef.ac.ukwebelements.comsigmaaldrich.com This neutralization reaction yields this compound and water, as shown in the following equation:
RbOH (aq) + HCl (aq) → RbCl (aq) + H₂O (l) wikipedia.orghzoceanchemical.comchemeurope.comshef.ac.uksigmaaldrich.com
Following the reaction, the resulting this compound solution is typically purified through recrystallization to obtain the pure salt. wikipedia.orghzoceanchemical.comchemeurope.comshef.ac.uksigmaaldrich.com Because this compound is hygroscopic, it must be protected from atmospheric moisture, often by storage in a desiccator. wikipedia.orgchemicalbook.comchemeurope.com
Another established method for producing this compound is the reaction of rubidium carbonate (Rb₂CO₃) with hydrochloric acid. hzoceanchemical.comchemicalbook.com This reaction also involves a neutralization process, producing this compound, water, and carbon dioxide gas:
Rb₂CO₃ (aq) + 2HCl (aq) → 2RbCl (aq) + H₂O (l) + CO₂ (g) hzoceanchemical.com
This method is convenient as rubidium carbonate is a stable, readily soluble compound of rubidium and is often the form in which rubidium is commercially available. wikipedia.org The rubidium carbonate dissolves in hydrochloric acid, leading to the evolution of carbon dioxide. homescience.net The resulting this compound solution can then be evaporated to dryness to obtain the solid product. prepchem.com
While not a typical route due to the higher expense and reactivity of rubidium metal, this compound can also be synthesized by the direct reaction of rubidium metal (Rb) with halogens, specifically chlorine gas (Cl₂). chemicalbook.comchemeurope.comshef.ac.ukwebelements.comsigmaaldrich.com Rubidium metal reacts vigorously with halogens to form rubidium halides. shef.ac.ukwebelements.comsigmaaldrich.com The reaction with chlorine is represented as:
2Rb (s) + Cl₂ (g) → 2RbCl (s) chemicalbook.comchemeurope.comshef.ac.ukwebelements.com
Rubidium metal is a soft, silvery metal that reacts violently with water and can ignite spontaneously in air. nih.govattelements.com Chlorine is a yellowish-green gas with a pungent odor. fishersci.com
Reaction of Rubidium Carbonate with Hydrochloric Acid
Extraction and Recovery Techniques
This compound is not found as a pure salt in nature but is recovered from various mineral sources and industrial byproducts. chemicalbook.com
Rubidium is often found in association with lithium in certain minerals and brines. chemicalbook.com this compound can be recovered from lithium mica and salt brine tailings, which are byproducts of the lithium industry. chemicalbook.com These sources contain rubidium as a complex salt. chemicalbook.com
Beyond lithium-rich sources, rubidium can also be extracted from rubidium-containing halide and rubidium-rich mineral water found in mine tailings. chemicalbook.com These tailings represent a potential source for the recovery of rubidium compounds, including this compound. chemicalbook.com
Selective Extraction from Complex Leach Liquors
The extraction of rubidium from complex leach liquors is a critical step, particularly given that rubidium often co-exists with other alkali metals like cesium (Cs) and potassium (K), which share similar chemical properties, making their separation challenging fishersci.nofishersci.ca. Rubidium and cesium are strategic metals, often recovered from solid minerals such as lepidolite (B1170510) and pollucite after roasting and leaching processes convert them into solution fishersci.senih.govnih.gov. Salt lake brines also represent a significant source for rubidium extraction nih.govuni.lu.
Various methods are employed for the separation and purification of rubidium and cesium ions (Rb⁺ and Cs⁺):
Solvent Extraction: This technique has proven effective for the separation and purification of rubidium and cesium. A notable extractant used is 4-tert-butyl-2-(α-methylbenzyl) phenol (B47542) (t-BAMBP) fishersci.seamericanelements.com. Studies have systematically investigated the effects of process parameters such as sodium hydroxide (NaOH) concentration, t-BAMBP concentration (typically in sulfonated kerosene (B1165875) or xylene), organic-to-aqueous volume ratio (O/A), and contact time fishersci.seamericanelements.com. For instance, in one study, extraction rates of cesium and rubidium reached 99.81% and 98.09% respectively, following a five-stage countercurrent extraction, although this process also resulted in a co-extraction of 19.31% potassium fishersci.se. Subsequent scrubbing with deionized water effectively removed 99.32% of the co-extracted potassium from the organic phase. Nearly all cesium and rubidium (>99%) could then be recovered by a two-stage countercurrent stripping with 0.5 mol/L hydrochloric acid solution fishersci.se. Another investigation demonstrated complete rubidium extraction after a four-stage countercurrent extraction using t-BAMBP and xylene, with 18.84% of potassium (K⁺) also entering the organic phase americanelements.com.
Ion Exchange: While generally characterized by low adsorption capacity, ion exchange is utilized for the separation or enrichment of Rb⁺ and Cs⁺ fishersci.se. Inorganic ion-exchangers, such as sodium nonatitanate (SNT) and poorly crystalline silicotitanate (pCST), have been evaluated for purifying accelerator-produced strontium-82 (B1233234) (⁸²Sr) from this compound targets, demonstrating their ability to separate rubidium and selenium tracers fishersci.at. The Chelex-100 resin has also been used to separate bulk rubidium from strontium fishersci.at.
Precipitation: This method is less commonly employed due to its limitations, including poor separation performance, high reagent costs, and complex operational procedures fishersci.se. Historically, fractional precipitation techniques, such as those employing a stannic chloride (SnCl₄) solution, or precipitation as iodides for potassium removal, have been explored wikipedia.org.
Purification Strategies for High-Purity this compound
Achieving high purity in this compound is paramount, as the purity of raw materials directly impacts the quality of downstream products, such as high-purity rubidium metal wikipedia.org. The chemical similarities between rubidium and its common impurities, particularly potassium and cesium, pose significant challenges in purification fishersci.nofishersci.ca.
Recrystallization Techniques
Recrystallization is a widely adopted and effective method for purifying this compound fishersci.ptwikipedia.orgfishersci.atcenmed.com. The process typically involves dissolving the impure this compound in water, concentrating the aqueous solution (often by boiling), and then cooling it to induce the precipitation of purified this compound crystals wikipedia.org. This technique can be iterated multiple times to progressively enhance purity, particularly in separating rubidium from cesium impurities wikipedia.org. For example, studies have shown that a considerable amount of cesium can be removed through five recrystallization steps wikipedia.org. High purities exceeding 99.5% have been achieved after three recrystallizations from water nih.gov.
Research into the crystallization kinetics of this compound, particularly through evaporation crystallization in a Mixed Suspension Mixed Product Removal (MSMPR) crystallizer, indicates that factors such as lower magma density, appropriate temperature, and controlled supersaturation are crucial for obtaining this compound crystals with larger and more uniform particle sizes nih.gov.
Vacuum Distillation for Impurity Removal
Vacuum distillation is a highly effective method for the deep removal of specific impurity elements, such as silicon (Si) and zinc (Zn), from this compound wikipedia.org. This technique leverages the differences in vapor pressure among the components of a multi-component system, allowing substances with higher vapor pressures to evaporate preferentially under reduced atmospheric pressure wikipedia.org.
Detailed experimental studies have identified optimal process parameters for the removal of silicon and zinc impurities from this compound. Under a pressure range of 5–10 Pa, a distillation temperature of 823 K (550 °C), and a distillation time of 60 minutes, this compound loss is minimal wikipedia.org. Under these optimal conditions, the content of silicon impurities decreased from 1206 mg/kg to less than 0.1 mg/kg, achieving a removal rate of 99.99%. Similarly, zinc impurities were reduced from 310 mg/kg to less than 0.1 mg/kg, with a removal rate of 99.97% wikipedia.org. This one-step vacuum distillation process not only yields high-purity this compound but also mitigates challenges associated with subsequent high-purity rubidium metal preparation, such as flammability, explosiveness, high cost, and lengthy processes wikipedia.org.
The following table summarizes the impurity removal efficiency by vacuum distillation:
| Impurity Element | Initial Content (mg/kg) | Final Content (mg/kg) | Removal Rate (%) | Optimal Distillation Temperature (K) | Optimal Distillation Time (min) | Pressure (Pa) |
| Silicon (Si) | 1206 | < 0.1 | 99.99 | 823 | 60 | 5–10 |
| Zinc (Zn) | 310 | < 0.1 | 99.97 | 823 | 60 | 5–10 |
| wikipedia.org |
Thermodynamic and Ab Initio Molecular Dynamics in Purification Processes
Thermodynamic Calculation: Thermodynamic calculations play a crucial role in analyzing the feasibility of separating impurities, particularly in the context of vacuum distillation processes wikipedia.org. Such calculations have confirmed the viability of removing impurity elements like silicon and zinc from this compound wikipedia.org.
Ab Initio Molecular Dynamics (AIMD): Ab initio molecular dynamics is a powerful computational method used to investigate the microscopic interaction mechanisms within materials and to elucidate their intrinsic characteristics wikipedia.org. AIMD provides theoretical guidance for experimental work by exploring mechanisms that are difficult to observe or judge empirically wikipedia.org.
In the purification of this compound, AIMD has been specifically employed to simulate the thermal decomposition behavior of double salts, such as Rb₂SiCl₆ (which is composed of 2RbCl·SiCl₄), at various temperatures, including 723 K and 823 K wikipedia.org. The simulations revealed that at lower temperatures, the decomposition of Rb₂SiCl₆ proceeds stepwise, initially yielding one molecule of RbCl, and then, with increasing time, fully decomposing into two molecules of RbCl and one molecule of silicon tetrachloride (SiCl₄). At higher temperatures, Rb₂SiCl₆ directly decomposes into RbCl and SiCl₄, indicating that elevated temperatures are more conducive to the complete decomposition of the double salt wikipedia.org. This application of AIMD provides valuable insights into the fundamental chemical processes underpinning this compound purification.
Advanced Characterization Techniques for Rubidium Chloride
Structural Analysis
The precise determination of the atomic arrangement within the rubidium chloride crystal lattice is fundamental to understanding its physical and chemical properties. Techniques such as X-ray, neutron, and electron diffraction are employed to obtain this crucial structural information.
X-ray Diffraction (XRD) and Single Crystal XRD
X-ray diffraction (XRD) is a primary technique for characterizing the crystalline structure of materials. In the case of this compound, XRD studies confirm its crystal system and provide precise lattice parameters. For instance, some studies have identified this compound as having a cubic crystal structure. materialsproject.orgnih.gov One machine-generated analysis suggests a cubic Pm-3m space group, with lattice parameters a, b, and c all being 3.94 Å. materialsproject.org Another study reports a cubic F m -3 m space group with lattice parameters of a, b, and c equal to 6.535 Å. nih.gov The discrepancy in lattice parameters and space groups may be attributed to different experimental conditions or the presence of different polymorphic forms.
When incorporated into more complex structures, the resulting material's crystal system can change. For example, a telluric acid adduct of this compound, (RbCl)₃·Te(OH)₆, was found to have a trigonal crystal system. znaturforsch.com Similarly, rubidium copper chloride (Rb₂CuCl₃) exhibits an orthorhombic crystal structure. optica.org The doping of carbamide butanedioic acid with this compound also results in an orthorhombic system. neuroquantology.com
The table below summarizes the crystallographic data for this compound and some of its related compounds as determined by XRD.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| RbCl | Cubic | Pm-3m | a = 3.94, b = 3.94, c = 3.94 | materialsproject.org |
| RbCl | Cubic | F m -3 m | a = 6.535, b = 6.535, c = 6.535 | nih.gov |
| (RbCl)₃·Te(OH)₆ | Trigonal | R-3c | a = 14.4392, c = 10.4301 | znaturforsch.com |
| Rb₂CuCl₃ | Orthorhombic | Pnma | a = 12.501, b = 4.272, c = 13.000 | optica.org |
| Carbamide Butanedioic Acid (RbCl doped) | Orthorhombic | - | a = 20.2067, b = 20.2067, c = 14.4637 | neuroquantology.com |
This table presents data from various X-ray diffraction studies on this compound and its derivatives.
Single crystal XRD provides even more detailed structural information, including atomic coordinates and bond lengths. For example, in the (RbCl)₃·Te(OH)₆ adduct, single crystal XRD revealed that the rubidium atom is coordinated to five chlorine and four oxygen atoms. znaturforsch.com
Neutron Diffraction Studies
Neutron diffraction is a powerful complementary technique to XRD, particularly useful for locating light atoms and for studies involving magnetic ordering. For this compound, neutron diffraction has been employed to determine the coherent neutron scattering amplitude of rubidium. iucr.org This was achieved by a least-squares refinement of diffraction data from a polycrystalline sample of RbCl, which is considered a suitable standard due to its simple rock-salt type structure and availability in a pure form. iucr.org The study yielded a value of 0.705 ± 0.025 × 10⁻¹² cm for the coherent neutron scattering amplitude of Rb. iucr.org
Furthermore, neutron diffraction studies have been conducted on aqueous solutions of this compound under high pressure to investigate ion hydration and association. researchgate.net These studies revealed that the coordination number of both Rb⁺ and Cl⁻ ions increases with pressure. researchgate.net The technique has also been used to determine the partial pair distribution functions in molten this compound using isotopically doped samples. tandfonline.com The feasibility of performing neutron diffraction studies on RbCl under hydrostatic pressures up to 80,000 psi has also been established. dtic.mil
Electron Diffraction (SAED) Analysis
Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction patterns from specific, localized regions of a sample. deepblock.net This method is particularly valuable for characterizing nanomaterials and identifying crystalline phases at the nanoscale.
In studies of hydroxyapatite (B223615) co-doped with rubidium(I) and europium(III) ions, SAED patterns showed well-developed spotty rings, which are characteristic of a crystalline structure. nih.gov Similarly, SAED analysis of magnesium oxide nanoparticles doped with this compound confirmed their single crystallinity. kisti.re.kr The technique has also been applied to analyze rubidium lead chloride nanocrystals, where it helped to identify the crystal structure. researchgate.net
Spectroscopic Investigations
Spectroscopic techniques are instrumental in probing the vibrational and electronic properties of this compound, providing insights into its chemical bonding and energy levels.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. thermofisher.com While pure, anhydrous this compound, being a simple ionic compound, does not exhibit a complex FTIR spectrum, the technique is valuable for studying materials where RbCl is a component or a dopant.
For example, in a study of a composite material made of poly(4-vinylpyridine) and this compound, FTIR was used to characterize the resulting product. eurekaselect.comresearchgate.net Similarly, in the synthesis of rubidium(I) and europium(III) co-doped nano-hydroxyapatite, FTIR spectroscopy was employed for structural and spectroscopic characterization. nih.gov The technique has also been used to study arsenic(III)-oxide intercalates with this compound, revealing the dynamic disorder of water molecules. acs.org
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. researchgate.netethz.chbath.ac.uk This technique is particularly useful for characterizing materials that exhibit color or have chromophores.
In the context of this compound, UV-Vis spectroscopy has been used to study the optical properties of materials containing RbCl. For instance, in perovskite solar cells, the addition of RbCl was found to affect the UV-Vis absorption spectra of the perovskite films. sciopen.com Studies on this compound doped L-Lysine monohydrochloride crystals have shown that the doped crystals exhibit good transmittance in the UV-Visible region, with a band gap of 5.94 eV compared to 5.30 eV for the pure crystal. researchgate.net Furthermore, UV-Vis spectroscopy has been employed to characterize rubidium(I) and europium(III) co-doped nano-hydroxyapatite materials. nih.gov
The table below presents some UV-Vis absorption and emission data for materials involving this compound.
| Material | Excitation Wavelength (nm) | Emission Peak (nm) | Band Gap (eV) | Reference |
| Rb₂CuCl₃ Powder | 287 | 396 | - | optica.org |
| Rb₂CuCl₃/PDMS | 287 | 400 | - | optica.org |
| L-Lysine monohydrochloride (RbCl doped) | - | - | 5.94 | researchgate.net |
| Rubidium lead chloride nanocrystals | - | - | ~4.06 (onset at ~305 nm) | researchgate.net |
This table highlights key optical properties of various this compound-containing materials as determined by UV-Vis spectroscopy and photoluminescence studies.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique used to probe the electronic structure and optical properties of materials. It involves the excitation of a material with photons, leading to the absorption of light and the promotion of electrons to higher energy states. The subsequent relaxation of these electrons back to their ground state results in the emission of light (photoluminescence), which is then analyzed.
In the context of materials containing this compound, PL spectroscopy provides insights into their emission characteristics. For instance, in studies of rubidium copper chloride (Rb₂CuCl₃) scintillators, PL analysis reveals distinct emission spectra. When excited by ultraviolet (UV) light at a wavelength of 287 nm, Rb₂CuCl₃ powder demonstrates an emission peak at 396 nm. optica.org A time-resolved PL decay spectrum recorded at the same excitation wavelength shows a decay lifetime of 15.87 µs. optica.org
Similarly, research on chloride-doped all-inorganic rubidium lead iodide (RbPbI₃) perovskites shows that while the pristine material has a near-band-edge emission with low intensity, doping with chloride significantly enhances the photoluminescence intensity. aip.org An increase of more than two orders of magnitude in emission intensity was observed when the chloride concentration reached 30% relative to iodide. aip.org
In studies of perovskite solar cells where this compound is used as an additive, steady-state photoluminescence (SSPL) and time-resolved photoluminescence (TRPL) are employed to investigate carrier-transporting properties and defect passivation. optica.orgsciopen.comacs.org The introduction of RbCl can lead to enhanced PL intensity, indicating a reduction in non-radiative recombination centers and improved quality of the perovskite film. optica.org TRPL measurements help in determining the charge carrier decay dynamics, with longer decay lifetimes often correlating with more efficient charge extraction and reduced defects. optica.org
Table 1: Photoluminescence Data for Rubidium-Containing Compounds
| Compound | Excitation Wavelength (nm) | Emission Peak (nm) | Decay Lifetime (µs) | Source |
|---|---|---|---|---|
| Rb₂CuCl₃ Powder | 287 | 396 | 15.87 | optica.org |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environment in crystalline and amorphous materials. For this compound, ⁸⁷Rb NMR is particularly informative. Rubidium has two NMR active isotopes, ⁸⁵Rb and ⁸⁷Rb; however, ⁸⁷Rb is generally preferred due to its higher sensitivity and the narrower signals it produces compared to ⁸⁵Rb. huji.ac.il Both are quadrupolar nuclei, meaning their interaction with local electric field gradients provides detailed information about the symmetry of the rubidium site. huji.ac.il
Variable-temperature (VT) ⁸⁷Rb magic-angle spinning (MAS) NMR studies on inorganic rubidium salts, including RbCl, have shown that NMR parameters are highly dependent on temperature. acs.org For RbCl, the isotropic chemical shift (δiso) exhibits a linear correlation with temperature, with increasing temperature leading to increased shielding. acs.org This temperature dependence is a critical factor to consider when comparing NMR data from different studies.
In a study of powdered RbMnCl₃, ⁸⁷Rb NMR was used to observe a structural phase transition. nih.gov The analysis of the ⁸⁷Rb NMR powder patterns allowed for the determination of quadrupole coupling constants (e²qQ/h) and asymmetry parameters (η), which revealed significant structural changes at specific rubidium sites during the phase transition. nih.gov While this study was on a mixed halide, it demonstrates the sensitivity of ⁸⁷Rb NMR to subtle changes in the local coordination environment of the rubidium ion.
Table 2: ⁸⁷Rb NMR Parameters for Inorganic Rubidium Salts
| Compound | Temperature Range (°C) | Temperature Coefficient for δiso (ppm/°C) | Temperature Coefficient for CQ (kHz/°C) | Source |
|---|---|---|---|---|
| RbCl | -100 to +165 | -0.014 to -0.036 | N/A | acs.org |
| RbClO₄ | -100 to +165 | -0.014 to -0.036 | -7.0 to -1.6 | acs.org |
Note: A negative temperature coefficient for δiso indicates increased shielding with increasing temperature.
Atomic Absorption Spectrophotometry (AAS) and Flame Atomic Absorption Spectrometry (FAAS)
Atomic Absorption Spectrophotometry (AAS) and its variant, Flame Atomic Absorption Spectrometry (FAAS), are widely used analytical techniques for determining the concentration of specific metal elements in a sample. These methods are based on the principle that atoms absorb light at characteristic wavelengths.
FAAS is a simple, sensitive, and reliable method for determining trace impurities of other alkali metal ions, such as lithium, sodium, potassium, and cesium, in high-purity this compound. researchgate.net This is crucial for quality control in the production and purification of RbCl. researchgate.net The technique has also been applied to determine rubidium concentrations in various matrices, including oilfield water, biological fluids, and plant tissues. oup.comunl.edunih.govoup.com
When using FAAS for rubidium analysis, specific instrumental parameters must be optimized. An air-acetylene flame is commonly recommended. hpst.czlasalle.edu The analysis is typically performed at a wavelength of 780.0 nm. unl.edulasalle.edu Ionization interference is a significant issue in the analysis of alkali metals. To overcome this, an ionization suppressor, such as a cesium or potassium salt, is often added to both the sample and standard solutions. lasalle.eduresearchgate.net For instance, in the analysis of spent peritoneal dialysis fluids, 2 mg/ml of cesium was added to suppress ionization. researchgate.net
Graphite (B72142) Furnace AAS (GF-AAS) offers higher sensitivity than FAAS and can detect even lower concentrations of rubidium. oup.comunl.edu Studies have shown that while FAAS might not be sensitive enough to detect Rb in certain biological samples, GF-AAS can successfully identify and quantify it. unl.edu
Table 3: FAAS Parameters and Findings for Rubidium Analysis
| Parameter | Value/Finding | Source |
|---|---|---|
| Wavelength | 780.0 nm | unl.edulasalle.edu |
| Recommended Flame | Air-acetylene, oxidizing | hpst.czlasalle.edu |
| Ionization Suppressor | Cesium or Potassium Chloride (≥0.1%) | lasalle.edu |
| Characteristic Concentration (Li⁺) | 0.032 µg/mL / 1% absorption | researchgate.net |
| Characteristic Concentration (Na⁺) | 0.011 µg/mL / 1% absorption | researchgate.net |
| Characteristic Concentration (K⁺) | 0.034 µg/mL / 1% absorption | researchgate.net |
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The technique relies on the interaction of an X-ray source with a sample, resulting in the emission of characteristic X-rays from each element present.
EDX analysis is frequently employed to confirm the successful incorporation and distribution of this compound in various materials. For example, in the development of perovskite solar cells, EDX has been used to verify the presence of Rubidium (Rb) and Chlorine (Cl) when RbCl is used as an additive or interface modification layer. optica.orgsciopen.comresearchgate.net The mapping capabilities of EDX can show the distribution of these elements within the device's cross-section. optica.org
In the characterization of rubidium copper chloride (Rb₂CuCl₃) crystals, EDX elemental mapping demonstrated a homogenous distribution of rubidium, copper, and chlorine. optica.org Quantitative analysis of the EDS spectra indicated atomic percentages of Rb, Cu, and Cl that were close to the stoichiometric ratio of Rb₂CuCl₃, confirming the successful formation of the crystal. optica.org Similarly, in studies of composites made from poly(4-vinylpyridine) and this compound, EDX is used to evidence the purity and composition of the synthesized material. neuroquantology.com
Table 4: Representative EDX/EDS Findings for this compound-Containing Materials
| Material System | Finding | Source |
|---|---|---|
| RbCl-modified Perovskite Solar Cell | Confirmed the presence of Rb and Cl at the interface. | optica.orgresearchgate.net |
| Rb₂CuCl₃ Crystal | Homogenous distribution of Rb, Cu, and Cl. Atomic percentages observed: Rb (24.05%), Cu (16.17%), Cl (59.78%). | optica.org |
| Carbamide Butanedioic Acid doped with RbCl | Spectrum evidenced the presence of Rubidium and Chlorine, confirming the purity of the grown crystal. | neuroquantology.com |
Thermal Analysis
Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For this compound and its related compounds, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key methods for understanding thermal stability and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.
In the study of composites of poly(4-vinylpyridine) with this compound, TGA showed that the thermal stability of the synthesized composite was enhanced compared to the pure polymer. eurekaselect.comresearchgate.net For ion-imprinted polymers designed for rubidium extraction, TGA curves indicated that the polymers are stable up to 400°C. acs.org The analysis revealed a major weight loss step between approximately 400°C and 500°C, corresponding to the thermal decomposition of the polymer backbone. acs.org
When analyzing a complex of rubidium with p-bromoisonitrosoacetophenone, the TGA curve showed a significant weight loss between 452.2°C and 510°C, indicating the decomposition of the compound in this range, with an inflection point at 474.44°C. jetir.org In the case of rubidium hydrogen tartrate crystals, TGA plots, in conjunction with DSC, showed a weight loss of 10% corresponding to an endothermic peak at 473 K (200°C), which signifies decomposition. ias.ac.in For carbamide butanedioic acid doped with this compound, TGA revealed that the crystal is stable up to 160°C, with a three-stage weight loss pattern occurring after this temperature. neuroquantology.com The first stage of weight loss, between 160°C and 260°C, accounted for 95% of the initial mass. neuroquantology.com
Table 5: TGA Data for Rubidium-Containing Materials
| Material | Stability Range / Decomposition Temperature | Weight Loss | Source |
|---|---|---|---|
| Carbamide Butanedioic Acid doped with RbCl | Stable up to 160°C; First stage decomposition 160°C - 260°C | 95% (first stage) | neuroquantology.com |
| Rubidium Hydrogen Tartrate | Decomposes at 200°C (473 K) | 10% | ias.ac.in |
| Rb(I)-Imprinted Polymer | Stable up to 400°C; Major decomposition 400°C - 500°C | ~80.7% | acs.org |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. This allows for the detection of physical and chemical changes such as phase transitions, melting, and decomposition.
In the analysis of a carbamide butanedioic acid crystal doped with this compound, a sharp DTA curve indicated a melting point at 260°C. neuroquantology.com For composites of poly(4-vinylpyridine) and this compound, DTA was used alongside TGA and DSC to study the thermal degradation pattern. eurekaselect.comresearchgate.net
The meltability of the BeCl₂-RbCl binary system was studied using DTA, which helped in constructing the phase diagram and understanding complex formation in the liquid phase. osti.gov Similarly, the phase diagram of the NaCl-RbCl system was measured using Differential Scanning Calorimetry (DSC), a related technique, which provided data on the melting temperatures of pure RbCl (719.2°C on cooling, 721.7°C on heating) and the eutectic temperature of the mixture. nih.gov
Table 6: DTA/DSC Findings for this compound and Related Systems
| System | Technique | Event | Temperature (°C) | Source |
|---|---|---|---|---|
| Carbamide Butanedioic Acid doped with RbCl | DTA | Melting Point | 260 | neuroquantology.com |
| Pure RbCl | DSC | Melting Point (heating) | 721.7 | nih.gov |
| Pure RbCl | DSC | Melting Point (cooling) | 719.2 | nih.gov |
| NaCl-RbCl System | DSC | Eutectic Point | 550 | nih.gov |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials by measuring the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov It is particularly effective for studying polymorphism, the phenomenon where a substance can exist in multiple crystalline forms. shimadzu.com Different polymorphs exhibit unique melting points and heats of fusion, which can be precisely detected and quantified by DSC. shimadzu.comeuropeanpharmaceuticalreview.com
In the analysis of materials containing this compound, DSC provides critical data on thermal stability and phase transitions. For instance, studies on composites of poly(4-vinylpyridine) (P4VP) with this compound have utilized DSC to demonstrate the material's thermal degradation pattern. eurekaselect.comresearchgate.net The results from these analyses indicate that the incorporation of this compound into the polymer matrix enhances the thermal stability of the resulting composite when compared to the pure polymer. eurekaselect.comresearchgate.net
Furthermore, DSC is a key method for determining the phase diagrams of binary salt systems. nist.gov Research on the RbCl-ZnCl₂ system has employed DSC to measure phase transition temperatures, contributing to a comprehensive thermodynamic assessment of the mixture. nist.gov
| Material System | Technique | Key Finding | Reference |
|---|---|---|---|
| Poly(4-vinylpyridine)-Rubidium Chloride Composite | DSC | Enhanced thermal stability compared to the pure polymer. | eurekaselect.com, researchgate.net |
| RbCl-ZnCl₂ | DSC | Determination of phase transition temperatures for phase diagram construction. | nist.gov |
| General Polymorphic Drugs (e.g., Carbamazepine) | DSC | Identifies different polymorphs by their distinct melting points and heats of fusion. | shimadzu.com, europeanpharmaceuticalreview.com |
Microscopic and Morphological Characterization
Microscopic techniques are indispensable for characterizing the external shape, size, and internal structure of crystalline materials like this compound. numberanalytics.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images that reveal crucial morphological and structural details. numberanalytics.com
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. numberanalytics.com It has been employed to study the particle morphology of various alkali metal chlorides. In a comparative study, SEM analysis of dried this compound particles revealed that they exhibit more prominent irregularity in particle size compared to sodium chloride (NaCl) and potassium chloride (KCl). researchgate.net Under specific spray drying conditions, the mean diameter of the RbCl particles was determined to be 77.80 µm. researchgate.net
SEM is also used to analyze the morphology of composite materials and films containing RbCl. In RbCl-Al₂O₃ composite electrolytes, SEM results showed that RbCl grains were interspersed with alumina (B75360) particles. osti.gov When used as a modifier for TiO₂ films in perovskite solar cells, SEM imaging confirmed that the modified films present a compact surface without obvious pin-holes. researchgate.net
The influence of RbCl as a flux agent has also been visualized using SEM. In the flux treatment of BaNbO₂N particles, the use of RbCl resulted in the formation of particles with a truncated octahedral shape. rsc.orgrsc.org This contrasts with other alkali chlorides like NaCl, which produced a cubic morphology. rsc.org In another application, the morphology of synthesized RbCl-doped magnesium oxide (MgO) nanoparticles was confirmed using SEM studies. researchgate.netkisti.re.kr
| Material System | Technique | Observed Morphological Features | Reference |
|---|---|---|---|
| Dried this compound Particles | SEM | Irregular particle sizes with a mean diameter of 77.80 µm. | researchgate.net |
| BaNbO₂N treated with RbCl flux | SEM | Formation of truncated octahedral particles. | rsc.org, rsc.org |
| RbCl-Al₂O₃ Composite | SEM | RbCl grains are interspersed with Al₂O₃ particles. | osti.gov |
| RbCl-doped MgO Nanoparticles | SEM | Confirmed the overall morphology of the synthesized nanoparticles. | researchgate.net, kisti.re.kr |
Transmission Electron Microscopy (TEM) provides extremely high-resolution, two-dimensional images of a sample's internal structure, making it ideal for the characterization of nanoparticles and crystalline defects. numberanalytics.comaber.ac.uk Powder samples of freeze-dried this compound have been evaluated using TEM to understand their morphology. cambridge.org
In the field of nanotechnology, TEM is crucial for validating the size and structure of nanoparticles. For RbCl-doped MgO nanoparticles, TEM analysis was used to confirm the average particle size of 14.28 nm, which was consistent with results from X-ray diffraction. researchgate.netkisti.re.kr Similarly, the nanosized structure of hydroxyapatite materials co-doped with rubidium and europium ions was confirmed with TEM. nih.gov In that study, Selected Area Electron Diffraction (SAED), a technique performed within a TEM, showed well-developed spotty rings, confirming the material's crystalline hydroxyapatite structure. nih.gov
TEM has also been used to study more complex this compound compounds. High-resolution TEM (HR-TEM) images of rubidium lead chloride (Rb₆Pb₅Cl₁₆) nanocrystals have been used to analyze their size distribution and shape. researchgate.net Detailed microstructural analysis of BaNbO₂N particles treated with a NaCl flux was conducted using TEM, which revealed that the resulting cubic particles were actually secondary particles composed of single-crystal primary particles that shared the same crystallographic orientation. rsc.org
| Material System | Technique | Observed Structural/Morphological Features | Reference |
|---|---|---|---|
| RbCl-doped MgO Nanoparticles | TEM | Validated an average particle size of 14.28 nm. | researchgate.net, kisti.re.kr |
| Rubidium Lead Chloride (Rb₆Pb₅Cl₁₆) Nanocrystals | HR-TEM | Analysis of nanocrystal size distribution and shape. | researchgate.net |
| Rubidium and Europium co-doped Hydroxyapatite | TEM/SAED | Confirmed nanosized structure and crystalline nature. | nih.gov |
| Freeze-dried this compound | TEM | Evaluation of powder sample morphology. | cambridge.org |
Crystallography and Solid State Physics of Rubidium Chloride
Lattice Energy and Cohesive Properties
Lattice energy is a crucial parameter in solid-state chemistry and physics, providing insights into the thermodynamic stability and cohesive forces within ionic crystals. It is defined as the energy change associated with the formation of one mole of a crystalline ionic compound from its infinitely separated gaseous ions. wikipedia.org While lattice energy cannot be directly measured, it is typically determined indirectly through experimental data using the Born-Haber cycle. wikipedia.org
The Born-Haber cycle for rubidium chloride involves several steps:
Sublimation of rubidium : Rb(s) → Rb(g) (Endothermic) brainly.com
Dissociation of chlorine molecule : ½ Cl₂(g) → Cl(g) (Endothermic) brainly.com
Ionization of rubidium : Rb(g) → Rb⁺(g) + e⁻ (Endothermic) brainly.com
Electron affinity of chlorine : Cl(g) + e⁻ → Cl⁻(g) (Exothermic) brainly.com
Formation of RbCl from its ions : Rb⁺(g) + Cl⁻(g) → RbCl(s) (Exothermic, this step represents the lattice energy) brainly.com
Calculated and experimentally determined lattice energy values for this compound vary slightly across different sources, typically ranging from approximately -680 kJ/mol to -702 kJ/mol when defined as the energy released upon formation, or positive values if defined as the energy required to break the lattice. calculla.comaskfilo.comacs.org For instance, a calculated lattice energy for RbCl is reported as -695 kJ/mol using Hess's Law, incorporating the sublimation energy of Rb, ionization energy of Rb, bond energy of Cl₂, and electron affinity of Cl. brainly.com Another experimental value is cited as 702 kJ/mol. askfilo.com The lattice energy of the common NaCl polymorph of RbCl is only about 3.2 kJ/mol less in magnitude than that of the CsCl structure. wikipedia.orgchemeurope.com
The magnitude of lattice energy is directly proportional to the product of the ionic charges and inversely proportional to the internuclear distance (sum of ionic radii). wikipedia.orglibretexts.org Therefore, compounds with smaller ions and higher charges generally exhibit higher lattice energies. wikipedia.orgchemrevise.org this compound, with its +1 and -1 ions, has a relatively lower lattice energy compared to compounds with higher ionic charges. libretexts.org
| Property | Value (kJ/mol) | Source |
| Calculated Lattice Energy (Born-Haber) | -695 | brainly.com |
| Experimental Lattice Energy | 702 | askfilo.com |
Crystallization Kinetics and Growth
The crystallization kinetics of this compound, particularly in processes like evaporation crystallization within a Mixed Suspension Mixed Product Removal (MSMPR) crystallizer, have been studied to understand and control crystal size distribution. lew.ro The process is influenced by factors such as supersaturation, magma density, and temperature. lew.ro
Population balance theory is a fundamental approach for analyzing crystallization processes by considering the number balance of particles. prefeed.comump.edu.my This theory is crucial for understanding how nucleation, growth, and other phenomena affect the crystal size distribution (CSD). ump.edu.my
The ΔL law, also known as McCabe's ΔL law or the common growth rate (CGR) theory, is a key principle in crystallization kinetics. It states that, under ideal conditions (e.g., geometrically similar crystals of the same material in a uniform supersaturation environment), all crystals in a suspension grow at the same linear rate, regardless of their initial size. ump.edu.myvaisala.com This implies that the increase in crystal length (ΔL) over a given time interval is constant. ump.edu.myvaisala.com For this compound, experimental data from evaporation crystallization in an MSMPR crystallizer has shown that its crystallization process adheres to the ΔL law. lew.ro However, it's important to note that the ΔL law may not hold when phenomena like agglomeration or crystal breakage occur. prefeed.com
The nucleation and growth rates are critical parameters that dictate the final crystal size and distribution. For this compound, these rates can be derived from semi-empirical equations based on experimental data. lew.ro The nucleation rate (B) and growth rate (G) are typically expressed as power-law kinetics, influenced by factors like supersaturation and magma density. lew.ro
Studies on this compound evaporation crystallization have shown that both nucleation and growth rates increase with increasing supersaturation and temperature. lew.ro However, the increase in nucleation rate is more pronounced than the growth rate with increasing supersaturation. lew.ro The crystallization process of this compound is considered to be controlled by surface reaction, as indicated by the exponential value of supersaturation in the growth rate equation (e.g., 0.3828 in one study). lew.ro The activation energy for the crystal growth process of this compound has been reported to be approximately 9.7232 × 10³ J/mol. lew.ro
The nucleation rate is also significantly affected by magma density, with an exponential value of 1.1722, indicating a strong positive correlation. lew.ro
Several factors can influence the mean particle size of this compound crystals during crystallization:
Supersaturation : Supersaturation is the primary driving force for both nucleation and growth. Higher supersaturation generally leads to increased nucleation, which can result in a larger number of smaller crystals. lew.roresearchgate.net Conversely, controlling supersaturation can help achieve larger mean particle sizes. lew.ro
Temperature : Elevated temperatures can promote crystal growth in this compound crystallization. lew.ro However, the impact of temperature on agglomeration can vary, with increased temperature sometimes leading to more crystal collisions and agglomeration, while in other cases reducing agglomerates. mdpi.com
Magma Density : Magma density (the concentration of crystals in the suspension) has a significant influence on the nucleation rate of this compound. Lower magma density is a key factor for obtaining larger mean particle sizes. lew.ro An increase in magma density increases the probability of effective collisions between crystals, thereby increasing the nucleation rate. lew.ro
Stirring Rate : For this compound, the stirring rate has been observed to have little effect on the crystal growth rate. lew.ro However, in general crystallization, agitation mechanisms can influence local supersaturation and thus crystal size distributions. rsc.org
Impurities : Impurities can significantly affect crystal growth and shape, and can also influence crystal morphology by altering solution speciation. vaisala.comrsc.org For example, this compound itself can be used as an additive in the crystallization of other materials, influencing their crystal grain size and structure. sciopen.comresearchgate.net
The control of these factors is essential for optimizing the crystallization process to achieve desired crystal properties, such as larger and more uniform this compound crystals. lew.ro
Theoretical and Computational Studies of Rubidium Chloride
Quantum Chemical Calculations
Quantum chemical calculations, including Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2), are widely applied to study rubidium chloride and its clusters. These methods allow for the determination of electronic structure, equilibrium geometries, and vibrational frequencies.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that approximates the electronic structure of multi-electron systems. Hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, are particularly popular for their balance of accuracy and computational efficiency q-chem.com.
For this compound, hybrid functionals such as B3P86, B3LYP5, and B3PW91 have been employed to compute properties of both the monomer (RbCl) and dimer (Rb₂Cl₂) molecules, as well as larger clusters and ions scispace.comresearchgate.netnm-aist.ac.tz. Studies indicate that the B3P86 functional, alongside MP2, provides results that show good agreement with available experimental data for RbCl and Rb₂Cl₂ scispace.comnm-aist.ac.tz.
For instance, calculations on the diatomic RbCl molecule using these DFT functionals provide data on equilibrium internuclear distance (Rₑ), total electron energy (E), fundamental frequency (ωₑ), and dipole moment (µₑ) scispace.comresearchgate.net. While DFT methods might slightly underestimate calculated frequency values (by 6–9 cm⁻¹ or 2.7–3.9%), they generally offer reliable structural parameters. Dipole moment calculations with DFT methods show an overestimation of 0.41–0.47 D compared to reference data scispace.com.
Møller–Plesset Perturbation Theory (MP2) is a post-Hartree-Fock ab initio method that accounts for electron correlation effects, offering a higher level of accuracy than DFT for certain properties uni-muenchen.de. MP2 calculations are particularly valuable for systems where electron correlation plays a significant role in determining molecular properties.
In studies of this compound, MP2 has been extensively used, often in conjunction with DFT, to investigate the geometrical structure and vibrational spectra of various clusters scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tzresearchgate.netresearchgate.net. For the monomer RbCl, MP2 calculations have shown excellent agreement with experimental fundamental frequency values scispace.com. However, MP2 calculations for the dipole moment of RbCl tend to overestimate the experimental value by approximately 0.88 D scispace.com.
For the trimer molecule Rb₃Cl₃, MP2 calculations have been instrumental in identifying two stable isomers: a hexagonal (D₃h) and a butterfly-shaped (C₂v) configuration. The butterfly-shaped isomer is found to have lower energy, by 10.0 kJ/mol according to MP2, and is predominant in equilibrium vapor over a broad temperature range scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tzresearchgate.net.
The selection of appropriate basis sets and the use of effective core potentials (ECPs) are critical for accurate and computationally feasible quantum chemical calculations, especially for heavy elements like rubidium. ECPs replace the explicit treatment of core electrons with a potential energy function, significantly reducing computational cost while still accounting for relativistic effects uni-muenchen.degoogle.comacs.orgcore.ac.uk.
For rubidium (Rb), which is a heavy element, effective core potentials are commonly employed. A specific example is the Def2–TZVP (6s4p3d) basis set for the rubidium atom, which is used in conjunction with an ECP scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tzresearchgate.netresearchgate.netresearchgate.net. For the chlorine (Cl) atom, a full electron basis set like aug–cc–pVTZ (6s5p3d2f) is typically used scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tzresearchgate.net. This mixed approach balances computational efficiency with accuracy, particularly for valence electron properties that dictate chemical behavior uni-muenchen.degoogle.comacs.orgcore.ac.uk. Relativistic Hartree-Fock calculations are often used to derive ECP parameters for heavier elements like rubidium uni-muenchen.de.
Møller–Plesset Perturbation Theory (MP2)
Molecular and Ionic Cluster Studies in Vapor Phase
This compound exists in the vapor phase not only as a monomer but also as various molecular and ionic clusters, which have been detected and characterized through experimental techniques like high-temperature mass spectrometry and studied extensively using theoretical methods scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tznm-aist.ac.tzsemanticscholar.orgresearchgate.netnm-aist.ac.tz. Computational studies provide detailed insights into their geometrical structures, vibrational spectra, and relative stabilities.
Dimer (Rb₂Cl₂): The this compound dimer (Rb₂Cl₂) has been computationally studied to determine its equilibrium geometry and vibrational spectra. The equilibrium configuration for Rb₂Cl₂ is confirmed to be a rhomb of D₂h symmetry scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz. Calculations using DFT (B3P86) and MP2 methods have provided insights into its properties.
| Property | Method (Functional) | Value | Citation |
| Symmetry | DFT/MP2 | D₂h (Rhomb) | scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz |
Trimer (Rb₃Cl₃): The this compound trimer (Rb₃Cl₃) exhibits isomerism in the vapor phase. Theoretical studies have revealed two stable isomers:
Hexagonal (D₃h): This isomer has a planar, hexagonal ring structure.
Butterfly-shaped (C₂v): This isomer has a non-planar, butterfly-like structure.
Computational results indicate that the butterfly-shaped (C₂v) isomer has a lower energy than the hexagonal (D₃h) isomer, making it the predominant form in equilibrium vapor over a broad temperature range (700-2000 K) scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tzresearchgate.net. The energy difference between these isomers is approximately 2.6 kJ/mol (DFT) and 10.0 kJ/mol (MP2), with the butterfly-shaped isomer being more stable scispace.com.
| Property | Isomer | Symmetry | Relative Energy (kJ/mol) | Citation |
| Structure | Hexagonal | D₃h | 0 (Reference) | scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz |
| Structure | Butterfly-shaped | C₂v | -2.6 (DFT), -10.0 (MP2) | scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz |
Tetramer (Rb₄Cl₄): The this compound tetramer (Rb₄Cl₄) has been investigated, and its equilibrium configuration is confirmed to be a distorted cube with Td symmetry scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz. This cubic structure represents a stable arrangement for the four rubidium and four chlorine atoms.
| Property | Method | Symmetry | Citation |
| Structure | DFT/MP2 | Td (Distorted Cube) | scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz |
Heptaatomic Ions (Rb₄Cl₃⁺, Rb₃Cl₄⁻): Theoretical studies have also focused on heptaatomic ionic clusters, specifically Rb₄Cl₃⁺ and Rb₃Cl₄⁻, which have been detected in the equilibrium vapor over this compound scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tzresearchgate.net. Both of these ions adopt a polyhedral structure with C₃v symmetry scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz.
| Ion | Method | Symmetry | Citation |
| Rb₄Cl₃⁺ | DFT/MP2 | C₃v (Polyhedral) | scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz |
| Rb₃Cl₄⁻ | DFT/MP2 | C₃v (Polyhedral) | scispace.comsciencepublishinggroup.comresearchgate.netnm-aist.ac.tz |
These computational studies provide a comprehensive understanding of the complex molecular and ionic species present in this compound vapor, offering crucial data on their structures, stabilities, and vibrational properties.
Geometrical Structures and Symmetries
Computational studies have elucidated the equilibrium geometrical structures and symmetries of various this compound clusters and ions found in the vapor phase.
Dimer (Rb₂Cl₂) : The dimer Rb₂Cl₂ has been confirmed to adopt a rhombic equilibrium configuration with D₂h symmetry. sciencepublishinggroup.comscispace.comnm-aist.ac.tzresearchgate.net
Trimer (Rb₃Cl₃) : For the trimer Rb₃Cl₃, two primary isomers have been identified: a hexagonal structure with D₃h symmetry and a butterfly-shaped structure with C₂v symmetry. sciencepublishinggroup.comscispace.comnm-aist.ac.tzresearchgate.net
Tetramer (Rb₄Cl₄) : The tetramer Rb₄Cl₄ exhibits an equilibrium configuration resembling a distorted cube, characterized by Td symmetry. sciencepublishinggroup.comscispace.comnm-aist.ac.tzresearchgate.net
Heptaatomic Ions (Rb₄Cl₃⁺ and Rb₃Cl₄⁻) : Heptaatomic ions such as Rb₄Cl₃⁺ and Rb₃Cl₄⁻ are found to have a polyhedral structure with C₃v symmetry. sciencepublishinggroup.comscispace.comnm-aist.ac.tzresearchgate.net
Triatomic Ions (e.g., Rb₂Cl⁺, RbCl₂⁻) : Triatomic cluster ions like Rb₂Cl⁺ and RbCl₂⁻ possess a linear equilibrium configuration, exhibiting D∞h symmetry. nm-aist.ac.tznm-aist.ac.tz
Pentaatomic Ions (e.g., Rb₃Cl₂⁺, Rb₂Cl₃⁻) : For pentaatomic ions such as Rb₃Cl₂⁺ and Rb₂Cl₃⁻, theoretical investigations considered linear (D∞h), cyclic, and bipyramidal (D₃h) isomeric forms. The linear isomer (D∞h) was determined to be the most abundant in saturated vapor, with the concentrations of the cyclic and bipyramidal isomers being negligible. nm-aist.ac.tz
Table 1: Geometrical Structures and Symmetries of this compound Clusters and Ions
| Species | Geometrical Structure | Symmetry Point Group |
| Rb₂Cl₂ | Rhombic | D₂h |
| Rb₃Cl₃ (Isomer 1) | Hexagonal | D₃h |
| Rb₃Cl₃ (Isomer 2) | Butterfly-shaped | C₂v |
| Rb₄Cl₄ | Distorted Cube | Td |
| Rb₄Cl₃⁺ | Polyhedral | C₃v |
| Rb₃Cl₄⁻ | Polyhedral | C₃v |
| Rb₂Cl⁺ | Linear | D∞h |
| RbCl₂⁻ | Linear | D∞h |
| Rb₃Cl₂⁺ | Linear | D∞h |
| Rb₂Cl₃⁻ | Linear | D∞h |
Isomerism and Relative Stabilities
The study of isomerism in this compound clusters reveals important energetic preferences. For the trimer molecule Rb₃Cl₃, the butterfly-shaped (C₂v) isomer is energetically favored over the hexagonal (D₃h) isomer. The energy difference between these two isomers has been calculated to be 2.6 kJ mol⁻¹ using Density Functional Theory (DFT) and 10.0 kJ mol⁻¹ using Møller–Plesset perturbation theory of second order (MP2). scispace.com This lower energy indicates that the butterfly-shaped configuration is predominant in equilibrium vapor, although its relative concentration decreases as temperature increases. scispace.com Similarly, for pentaatomic ions like Rb₃Cl₂⁺ and Rb₂Cl₃⁻, the linear (D∞h) isomer is found to be the most abundant in the saturated vapor, with other possible isomers (cyclic and bipyramidal) present in negligible concentrations. nm-aist.ac.tz
Table 2: Relative Stabilities of Rb₃Cl₃ Isomers
| Isomer | Symmetry | Relative Energy (kJ/mol) (DFT) | Relative Energy (kJ/mol) (MP2) | Predominance in Vapor |
| Butterfly-shaped | C₂v | 0 (reference) | 0 (reference) | Predominant |
| Hexagonal | D₃h | +2.6 | +10.0 | Less abundant |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations have been instrumental in understanding the structural and dynamical properties of this compound, particularly in its molten state and during phase transitions.
Molten State Properties : MD simulations of molten this compound have been conducted using both rigid ion and polarizable ion models. tandfonline.comtandfonline.comresearchgate.net These simulations have shown good agreement between the calculated partial pair radial distribution functions and experimental data. tandfonline.comtandfonline.comresearchgate.net While polarization effects have a minor impact on the static structure of RbCl, they primarily influence the dynamical properties of the particles. tandfonline.comtandfonline.comresearchgate.net
Phase Transitions : MD simulations have been employed to investigate the mechanistic details of the pressure-induced B1-B2 phase transition in this compound. These studies revealed that the transformation proceeds through nucleation and growth, involving multiple, initially separated, nucleation centers. nih.gov The simulations also provided insights into the evolution of phase domains and the mechanisms of grain boundary formation during the transition. nih.gov
XAFS Function Calculation : MD simulations have been utilized to generate calculated X-ray Absorption Fine Structure (XAFS) functions for both solid and molten RbCl. The results from these computational approaches demonstrated good agreement with experimental XAFS data. kek.jp These simulations typically employed an NVT (constant number of particles, volume, and temperature) ensemble, involving 1000 ions (500 Rb⁺ and 500 Cl⁻) and the Tosi-Fumi pair potential. kek.jp
Extensive Studies : Comprehensive MD simulations of molten alkali chlorides, including RbCl, have been performed across a broad temperature range (1000 K to 1500 K). osti.govaip.orgaip.orgosti.gov Both the Polarizable Ion Model (PIM) and the Rigid Ion Model (RIM) were used, demonstrating reasonable capability in capturing the structural and dynamic properties of these molten salts. osti.govaip.orgaip.org
Ab Initio Molecular Dynamics in Thermal Decomposition
Ab initio molecular dynamics (AIMD) offers a powerful approach to explore the microscopic interaction mechanisms and intrinsic characteristics of materials, particularly when experimental determination is challenging. mdpi.com
Decomposition of Rb₂SiCl₆ : AIMD simulations have been specifically applied to study the thermal decomposition behavior of the double salt Rb₂SiCl₆. mdpi.com Simulations were performed at temperatures of 723 K and 823 K, with a time step of 1 fs and a total simulation duration of 8 ps. mdpi.com
Decomposition Pathway : The simulations revealed that at lower temperatures, the decomposition of Rb₂SiCl₆ occurs in a stepwise manner, initially yielding one RbCl molecule, followed by complete decomposition into two RbCl and one silicon tetrachloride (SiCl₄) molecule over time. mdpi.com At higher temperatures, Rb₂SiCl₆ was observed to decompose directly into two RbCl and one SiCl₄. Increasing the temperature was found to be more conducive to the decomposition process. mdpi.com
Computational Considerations : While AIMD provides detailed insights, it is computationally more intensive compared to classical molecular dynamics models, necessitating the use of smaller system sizes and shorter simulation timescales. osti.govaip.orgaip.org
Computational Analysis of Interlayer Interaction Energies
Computational analysis, particularly within the framework of density functional theory (DFT), has been used to investigate the interlayer interaction energies in this compound intercalation compounds.
Intercalates with Arsenic(III) Oxide : Studies have focused on anhydrous RbCl·2As₂O₃ (P_RbCl) and its comparison with isostructural arsenic(III)-oxide intercalates containing potassium halides. acs.orgacs.orgrsc.orgresearchgate.netrsc.org
Stability Trends : The computational results indicate a direct correlation between the size of the anions or cations and the stability of the resulting intercalates; an increase in ion size generally leads to increased stability. acs.orgacs.orgresearchgate.net Specifically, P_RbCl has been computationally shown to be more stable than P_KCl. rsc.orgrsc.org
Nature of Interactions : The most significant contributions to the interlayer interaction energies in these compounds are attributed to ionic interactions between the charged layers of ions. researchgate.net
Applications of Rubidium Chloride in Advanced Materials and Nanoscience
Semiconductor Materials and Optoelectronic Devices
Rubidium chloride plays a role in the development of semiconductor materials and optoelectronic devices chemicalbook.commat-mall.com. Recent research has highlighted its utility as an interface modification layer in high-efficiency perovskite solar cells (PSCs) optica.org. The introduction of an RbCl interface modification layer between the perovskite layer and the tin oxide (SnO₂) electron transport layer has been shown to significantly enhance the power conversion efficiency (PCE) and stability of these devices optica.org. This improvement is attributed to the RbCl layer's ability to effectively passivate under-coordinated defects of tin ions and optimize the energy level alignment between the perovskite layer and the SnO₂ film optica.org.
For instance, fabricated PSCs incorporating an RbCl interface modification layer demonstrated an open-circuit voltage of 1.11 V and a power conversion efficiency of 21.64% optica.org. Furthermore, these devices exhibited improved stability, retaining 80% of their initial efficiency after 30 days of storage in an inert gas environment and 60% after 30 days in ambient air optica.org. This application underscores RbCl's potential in advancing the performance and longevity of next-generation solar cell technologies.
Optical and Laser Technology
This compound is utilized in the preparation of various optical materials, including optical glass and optical fibers chemicalbook.com. Its specific optical properties make it valuable for applications in optics and laser technology mat-mall.comresearchgate.net. This compound crystals exhibit a wide transmission range from 0.20 to 25 μm, making them suitable for infrared applications crystran.com. The refractive index of RbCl is approximately 1.46 at 10.6 μm crystran.com.
The unique properties of rubidium, such as its photo-emissive activity and easy ionization, contribute to its use in optical fiber telecommunication networks and photomultiplier tubes, where it can reduce electrical conductivity, thereby improving stability and durability researchgate.netscience.govusgs.govusgs.gov. In the context of quantum mechanics-based computing devices, rubidium atoms are also employed in academic research science.govusgs.govusgs.gov.
Table 1: Optical Properties of this compound crystran.com
| Property | Value |
| Transmission Range | 0.20 to 25 µm |
| Refractive Index | 1.46 at 10.6 µm |
| Reflection Loss | 6.8% at 10.6 µm (2 surfaces) |
| Absorption Coefficient | 1 x 10⁻³ cm⁻¹ @ 10.6 µm |
| Density | 2.8 g/cc |
| Melting Point | 715 °C |
Specialty Glasses and Ceramics
This compound is incorporated into the production of specialty glasses and ceramics to enhance their thermal and optical characteristics chemimpex.com. While this compound specifically contributes to these properties, rubidium compounds in general, such as rubidium carbonate, are known to reduce electrical conductivity in fiber-optic telecommunications networks, leading to improved stability and durability usgs.govusgs.gov.
Furthermore, rubidium-rich feldspars find application in ceramics, particularly for components like spark plugs and electrical insulators, owing to their high dielectric constant researchgate.netusgs.govusgs.gov. The integration of rubidium-containing compounds helps in tailoring the functional properties of these advanced ceramic and glass materials for specialized industrial uses.
Nanotechnology and Nanomaterials
This compound plays a significant role in the burgeoning field of nanotechnology, particularly in the synthesis and modification of various nanomaterials.
Green Synthesis of this compound Doped Nanoparticles (e.g., MgO)
The green synthesis approach has been successfully employed for preparing this compound-doped magnesium oxide (MgO) nanoparticles researchgate.netistanbul.edu.trresearchgate.netscispace.comdntb.gov.ua. This method often utilizes natural extracts, such as grape juice, as a reducing and capping agent istanbul.edu.trresearchgate.netscispace.com. Characterization studies using techniques like Powder X-ray Diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, Energy Dispersive X-ray (EDAX), photoluminescence, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) have confirmed the successful doping and nanoparticle formation researchgate.net.
For instance, RbCl-doped MgO nanoparticles synthesized via green methods have shown an average particle size of 14.28 nm, as validated by TEM analysis researchgate.net. These nanoparticles have demonstrated antibacterial properties, highlighting their potential in various biomedical and material science applications istanbul.edu.trresearchgate.net. The presence of rubidium as a dopant in the MgO nanomaterial has also been observed to result in yellow color emission in the photoluminescence spectrum researchgate.net.
Rubidium-Containing Bioactive Glass Nanoparticles (Rb-BGNs)
A novel class of rubidium-containing bioactive glass nanoparticles (Rb-BGNs) has been developed, typically with particle sizes below 100 nm istanbul.edu.trresearchgate.net. These nanoparticles are engineered to incorporate biologically active rubidium ions, which are known for their pro-osteogenic activity researchgate.netfau.de. Synthesis methods, such as a modified Stöber method, have been used to produce monodispersed spherical BGNs with varying rubidium incorporation researchgate.net.
Research findings indicate that Rb-BGNs exhibit an enhanced ability to form hydroxyapatite (B223615) in simulated body fluid compared to rubidium-free BGNs researchgate.netresearchgate.net. This enhanced bioactivity makes Rb-BGNs promising as bioactive fillers for bone regeneration applications researchgate.netfau.deresearchgate.net. The incorporation of rubidium into bioactive glass-ceramics has been shown to improve mineralization, bending strength, cell proliferation, adhesion, and the osteogenic differentiation ability of human bone marrow mesenchymal stem cells (hBMSCs) researchgate.net.
This compound-Polymer Matrix Composites
This compound has been successfully incorporated into polymer matrices to create novel composite materials. For example, composites of poly(4-vinylpyridine) (P4VP) with this compound have been fabricated using the sol-gel technique researchgate.neteurekaselect.comingentaconnect.comresearchgate.net. The integration of this compound into the polymer matrix leads to significant changes in the material's properties.
X-ray Diffraction (XRD) data reveals that the amorphous nature of the poly(4-vinylpyridine) polymer is reduced upon the incorporation of this compound, resulting in a more crystalline composite researchgate.neteurekaselect.comingentaconnect.comresearchgate.net. Furthermore, these this compound-polymer matrix composites (RbCl-PMCs) exhibit enhanced thermal stability compared to the pure polymer researchgate.neteurekaselect.comingentaconnect.comresearchgate.net. Beyond structural improvements, these composites have demonstrated beneficial bioactivities, including good antioxidant, antibacterial, and cytotoxic properties researchgate.neteurekaselect.comingentaconnect.comresearchgate.net.
Table 2: Properties of this compound-Poly(4-vinylpyridine) Composites researchgate.neteurekaselect.comingentaconnect.comresearchgate.net
| Property | Observation (Compared to Pure P4VP) |
| Crystallinity | Increased |
| Thermal Stability | Enhanced |
| Antioxidant Activity | Good |
| Antibacterial Activity | Good |
| Cytotoxic Activity | Good |
Nanowire Orientation
This compound plays a crucial role in directing the orientation of molecular nanowires, a fundamental aspect for the development of future nanoscale devices. Studies have demonstrated that dilute RbCl ions, when present on a mica surface, can effectively orient molecular nanowires. samaterials.comfishersci.ptfishersci.beeasychem.orgnih.gov This phenomenon is attributed to the nanowires' ability to recognize and align with the monocation array present on the mica substrate. fishersci.ptfishersci.be This correlation in orientation has been observed with both potassium chloride and this compound subphases, but notably disappears when divalent cations are introduced, underscoring the specificity of the monocation interaction. fishersci.ptfishersci.be The resulting nanowires, formed through techniques such as the Langmuir–Blodgett method, can exhibit typical dimensions of 2.5 nm × 50 nm × 1 μm. fishersci.ptfishersci.be
Perovskite Solar Cells (PSCs)
This compound has emerged as a significant additive and modification agent in the field of perovskite solar cells (PSCs), contributing to enhanced power conversion efficiency (PCE) and improved device stability. nih.govamericanelements.com Its incorporation addresses critical challenges related to film quality, defect passivation, and charge carrier dynamics within perovskite layers.
Interface Modification Layers
The presence of interface defects between the perovskite layer and underlying charge transport layers significantly impacts the performance and longevity of PSCs. This compound is effectively utilized as an interface modification layer, particularly between the perovskite layer and the tin(IV) oxide (SnO₂) electron transport layer (ETL). americanelements.comamericanelements.comfishersci.nlwikidata.orgfishersci.ca This application is crucial for enhancing the PCE of PSCs. americanelements.comfishersci.nlwikidata.org
The mechanism involves RbCl's ability to passivate under-coordinated defects, specifically those associated with Sn ions, and to optimize the energy level alignment between the perovskite and SnO₂ films. americanelements.comamericanelements.comfishersci.nlwikidata.org Furthermore, chloride ions (Cl⁻) within RbCl interact with uncoordinated Sn⁴⁺ ions and fill oxygen vacancies on the SnO₂ surface, thereby reducing defect density at the buried interface. fishersci.caduke.edu Beyond the ETL, RbCl can also be incorporated into the hole transport layer (HTL), such as PEDOT:PSS, to reduce trap densities and improve device stability. nih.gov The modification of the SnO₂ ETL with RbCl has also been shown to improve its electrical conductivity and enhance electron extraction capabilities. ereztech.com
Nucleation and Carrier Confinement Layers in Perovskite Light-Emitting Diodes
In the realm of perovskite light-emitting diodes (PeLEDs), this compound serves as a nucleation and carrier confinement layer, particularly in cesium lead bromide (CsPbBr₃) perovskite LED structures. RbCl crystallites possess polyhedral structures and lattice parameters that are highly similar to those of CsPbBr₃ perovskite crystallites, with a minimal lattice mismatch of approximately 2%. This structural compatibility facilitates improved CsPbBr₃ crystallite formation when RbCl is used as a nucleation layer.
The strategic doping of rubidium and chlorine ions into CsPbBr₃ precursor solutions allows for the tailoring of emission wavelengths, enabling the fabrication of sky-blue, blue, and deep-blue PeLEDs. The incorporation of rubidium into CsPbBr₃ leads to an enlargement of the bandgap, resulting in a desirable blue shift in the emission spectra. Moreover, PeLEDs incorporating RbX (rubidium halide) exhibit enhanced electroluminescence (EL) spectral stability, indicating improved structural integrity. Simultaneous addition of rubidium and chlorine ions into CsPbBr₃ has been demonstrated to achieve highly efficient pure-blue PeLEDs.
Enhancing Efficiency and Stability
A key contribution of RbCl is its ability to manage excess lead(II) iodide (PbI₂) within the perovskite film. RbCl reacts with excess PbI₂ to form an inactive (PbI₂)₂RbCl compound, which stabilizes the perovskite phase. fishersci.caduke.edu This conversion is crucial as it inhibits the formation of formamidinium (FA) or iodide (I) vacancies and suppresses ion migration, both of which are detrimental to device stability. The (PbI₂)₂RbCl compound acts as an intercalated material, further blocking ion migration within the perovskite structure. This strategy has led to remarkable improvements in PSC performance, achieving certified power conversion efficiencies as high as 25.6% with excellent stability, retaining 96% of initial efficiency after 1000 hours of shelf storage and 80% after 500 hours of thermal stability testing at 85°C.
Furthermore, the addition of RbCl has been shown to enhance the transport and extraction of charge carriers within the perovskite devices. An optimal RbCl addition proportion, typically around 4%, has been identified to significantly improve grain size and carrier transport efficiency. When used to modify the SnO₂ ETL, RbCl improves the crystallinity of the perovskite film, leading to enlarged grain sizes, reduced grain boundaries, and enhanced optical absorption. ereztech.com These modifications also result in improved carrier mobility and electrical conductivity of the SnO₂ ETL. ereztech.com PSCs incorporating an RbCl interface modification layer have achieved a PCE of 21.64%, demonstrating robust stability by maintaining 80% of their initial efficiency after 30 days in an inert gas environment and 60% after 30 days in ambient air. americanelements.comamericanelements.comfishersci.nlwikidata.org
Table: Perovskite Solar Cell Performance with this compound Modification
| Modification Strategy | PCE (%) | Stability Metric | Reference |
| RbCl doping in carbon-based PSCs | 16.85 (champion) vs. 14.61 (control) | Enhanced long-term stability and moisture resistance | |
| (PbI₂)₂RbCl formation | 25.6 (certified) | 96% retention after 1000h shelf storage; 80% after 500h at 85°C | |
| RbCl as interface modification layer (SnO₂/perovskite) | 21.64 | 80% retention after 30 days (inert gas); 60% after 30 days (ambient air) | americanelements.comamericanelements.comfishersci.nlwikidata.org |
| RbCl as additive (4% optimal) | 20.06 vs. 18.88 (control) | Enhanced grain size and carrier transport | |
| RbCl-modified SnO₂ ETL | 19.35 vs. 17.18 (control) | Improved stability | ereztech.com |
Catalysis and Co-catalysis in Organic Reactions
This compound demonstrates utility in various catalytic and co-catalytic applications within organic reactions. It is recognized for its role in certain catalytic processes, particularly in organic synthesis. Rubidium compounds, including RbCl, exhibit a notable catalytic effect in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental in organic chemistry.
Research indicates that rubidium salts generally possess a larger specific surface area (SSA) and pore volume compared to their cesium counterparts, making them promising catalysts for organic synthesis, including hydrogenation and dehydrogenation reactions. The catalytic efficacy of rubidium salts is attributed to their ability to promote the activation of bonds between hydrogen and organic molecules, leading to high reaction efficiencies. For instance, RbCl has been employed in the development of a defective graphitic carbon nitride (g-C₃N₄)/bismuth oxycarbonate (Bi₂O₂CO₃) layered heterostructure photocatalyst. This system, assisted by RbCl, showed enhanced charge separation and proved effective in the photodegradation of antibiotics such as tetracycline (B611298) hydrochloride.
Rubidium Chloride in Biological and Biomedical Research
Biomarker Applications
Rubidium chloride serves as an effective non-invasive biomarker in several biological applications, leveraging its chemical similarity to potassium. wikipedia.orgontosight.ai
Non-Invasive Biomarker for Ion Transport and Perfusion Studies
This compound is an excellent non-invasive biomarker because it dissolves well in water and can be readily taken up by organisms. wikipedia.org Once dissociated in the body, the rubidium ion (Rb⁺) can replace potassium ions (K⁺) in tissues due to their similar chemical properties and ionic radii. wikipedia.orgopenmedscience.com This characteristic makes RbCl useful in studying potassium transport and membrane potential. ontosight.ai
Evaluation of Heart Muscle Perfusion using Radioactive Isotopes (e.g., Rb-82)
A prominent application of this compound as a biomarker is in evaluating the perfusion of heart muscle, particularly through the use of its radioactive isotope, Rubidium-82 (⁸²Rb). wikipedia.orgopenmedscience.com Rubidium-82 chloride is a widely used radiopharmaceutical in Positron Emission Tomography (PET) imaging for assessing myocardial perfusion and diagnosing coronary artery disease (CAD). openmedscience.compatsnap.comdrugbank.com
The short half-life of ⁸²Rb, approximately 75 seconds, allows for rapid imaging and minimizes patient radiation exposure. openmedscience.compatsnap.com Once administered intravenously, ⁸²Rb rapidly diffuses into the bloodstream and is taken up by myocardial cells. patsnap.com This uptake occurs primarily via the Na⁺/K⁺ ATPase pump, which actively transports cations like potassium and, by extension, rubidium due to their chemical similarity. patsnap.com Areas of reduced blood flow in the heart muscle, indicative of ischemia or infarction, appear as "photon-deficient" or "cold" areas on the PET scan within 2-7 minutes after injection. drugbank.comwikipedia.org
The use of ⁸²Rb in PET imaging provides high-resolution images and enables quantitative analysis of myocardial blood flow, which is crucial for accurate diagnosis and treatment planning for conditions like coronary artery disease. openmedscience.comwikipedia.org Generators like CardioGen-82 and RUBY-FILL produce ⁸²Rb from strontium-82 (B1233234) (⁸²Sr), ensuring a fresh supply for timely imaging procedures. openmedscience.comwikipedia.orgdraximage.com
Table 1: Radiopharmaceutical Properties of Rubidium-82 Chloride openmedscience.com
| Property | Description |
| Radioisotope | Rubidium-82 (⁸²Rb) |
| Half-life | 75 seconds |
| Radiation Type | Positron emission (β+) |
| Decay Mode | Beta+ decay to stable Krypton-82 (⁸²Kr) |
| Clinical Use | Myocardial Perfusion Imaging (PET) |
Physiological Marking in Dispersal Experiments (e.g., in entomology)
This compound is also employed as a physiological marker in dispersal experiments, particularly in entomology. oup.comuchicago.edu Rubidium (Rb) and cesium (Cs) have been successfully used to physiologically mark insects. oup.com Rb is a naturally occurring element in low concentrations and is non-toxic at low concentrations. uchicago.edu It mimics potassium and is absorbed by insects, becoming incorporated into their muscle, organs, and exoskeletons. uchicago.edu
This compound (RbCl) can be incorporated into an insect's diet in the laboratory or sprayed as an aqueous solution onto host plants in the field. oup.comuchicago.edu The in-body concentration of Rb in marked insects rises significantly above background levels, allowing for their identification. oup.comuchicago.edu This marking technique is valuable for studying insect dispersal rates, especially in crop pests. uchicago.eduresearchgate.net Studies have shown that Rb marking generally has minor or negligible adverse effects on insect survival, development, fecundity, or behavior at typical application rates. unl.edu The presence of the rubidium mark can persist in insects for varying durations, from a few days to many months, and can even be transferred to subsequent life stages, such as adults from larvae, and even to eggs and sperm. uchicago.edu Detection of the rubidium mark typically involves analyzing the specimen's rubidium level using a graphite (B72142) furnace atomic absorption spectrophotometer. oup.comuchicago.edu
Molecular Biology and Biochemistry
This compound finds significant utility in molecular biology and biochemistry, primarily in processes related to genetic manipulation and nucleic acid handling. wikipedia.org
Competent Cell Transformation
One of the most common uses of this compound in molecular biology is in the preparation of competent cells for bacterial transformation. wikipedia.org Competent cells are bacterial cells that have been treated to increase their permeability to foreign DNA, such as plasmid DNA. qiagen.com Protocols utilizing this compound are widely available and are known to yield higher transformation efficiencies compared to other methods, such as those relying solely on calcium chloride. uh.eduwordpress.com
The this compound method involves treating bacterial cells with a hypotonic solution containing RbCl, which causes the cells to expand. wikipedia.org This expansion, along with other chemical treatments, facilitates the expulsion of membrane proteins, allowing negatively charged DNA to bind to the cell surface and subsequently enter the cell. wikipedia.org The process typically involves several steps of washing and resuspension in specific buffers containing this compound, often followed by a heat shock to promote DNA uptake. qiagen.comwordpress.comuni-ulm.deupenn.eduunc.edu
DNA Precipitation and Plasmid DNA Isolation
While lithium chloride (LiCl) is a commonly cited agent for DNA precipitation and plasmid DNA isolation, this compound has also been explored in methods for isolating and purifying nucleic acids. nih.govnih.gov For instance, rubidium trichloroacetate (B1195264) (RbTCA) density gradient centrifugation has been described as a method for separating covalently closed circular (ccc) plasmid DNA from RNA, residual chromosomal DNA, and other forms of plasmid DNA. nih.gov This technique allows for the purification of plasmid DNA from bacterial cultures. nih.gov Although LiCl is more frequently mentioned for general DNA precipitation, the principle of using alkali metal chlorides to influence nucleic acid solubility and facilitate their separation is relevant to both. nih.gov
Modification of Circadian Oscillator Coupling
Cancer Research
Research into this compound's role in cancer focuses on its potential to modulate cellular environments and induce specific cellular responses.
Targeting Jnk/p38-mediated NF-κB Activation for Osteoclastogenesis Attenuation
This compound has been shown to target the Jnk/p38-mediated NF-κB activation pathway, which can attenuate osteoclastogenesis. frontiersin.orgnih.govnih.gov This mechanism is significant in conditions where bone homeostasis is disrupted, such as in osteoporosis or cancer-associated osteolysis. Studies have demonstrated that this compound can inhibit RANKL-induced osteoclast formation and promote osteoblastogenesis both in vivo and in vitro. frontiersin.orgnih.govnih.gov Specifically, this compound inhibits the activation of the RANKL-stimulated MAPK pathway and ameliorates Jnk/p38-mediated NF-κB activation, leading to potent inhibitory effects against osteoclastogenesis. frontiersin.orgnih.govnih.gov This suggests its potential for use in conditions involving excessive bone resorption.
Table 1: Effects of this compound on Osteoclastogenesis and Osteoblastogenesis
| Target Pathway/Molecule | Effect of this compound | Outcome | References |
| Jnk/p38-mediated NF-κB activation | Inhibition | Attenuates osteoclastogenesis | frontiersin.orgnih.govnih.gov |
| RANKL-stimulated MAPK pathway | Inhibition | Attenuates osteoclastogenesis | frontiersin.orgnih.govnih.gov |
| Osteoclast formation | Inhibition | Decreased osteoclast activity | frontiersin.orgnih.govnih.gov |
| Osteoblastogenesis | Promotion | Enhanced bone formation | frontiersin.orgnih.govnih.gov |
| Osteoclast-specific gene expression | Downregulation | Reduced osteoclast functionality | frontiersin.orgnih.gov |
Bone Regeneration and Osteogenesis
This compound demonstrates promising effects in bone regeneration and osteogenesis. It has been shown to enhance osteogenesis in vitro and to promote the proliferation and differentiation of osteoblasts. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com Studies indicate that rubidium ions (Rb+) can improve the biocompatibility of hydroxyapatite-based compounds and enhance osteoinductive properties towards bone cells. researchgate.netmdpi.com For instance, this compound has been observed to increase alkaline phosphatase (ALP) activity and mineralization, both in vitro and in vivo. nih.govmdpi.com This dual action of attenuating osteoclastogenesis while facilitating osteoblastogenesis highlights its potential in treating bone-related disorders like osteoporosis and for applications in orthopedic implant biomaterials. chemicalbook.comguidechem.comfrontiersin.orgnih.govnih.govmdpi.com Furthermore, rubidium-containing mesoporous bioactive glass scaffolds have been shown to support angiogenesis, osteogenesis, and antibacterial activity, suggesting their utility in addressing bone defects. researchgate.netdntb.gov.ua
Table 2: this compound's Role in Bone Regeneration and Osteogenesis
| Aspect | Research Finding | References |
| Osteoblast Proliferation & Differentiation | Promoted by Rb+ ions (RbCl) | researchgate.netmdpi.com |
| Osteogenesis | Significantly enhanced in vitro | frontiersin.orgnih.govnih.gov |
| ALP Activity | Elevated | nih.govresearchgate.netmdpi.com |
| Mineralization | Elevated | nih.govresearchgate.netmdpi.com |
| Biocompatibility of Hydroxyapatite (B223615) | Improved by Rb+ ions | researchgate.netmdpi.com |
| Orthopedic Implants | Potential for surface coating to protect against osteoporosis | chemicalbook.comguidechem.comfrontiersin.orgnih.govnih.gov |
| Mesoporous Bioactive Glass Scaffolds | Support angiogenesis, osteogenesis, and antibacterial activity | researchgate.netdntb.gov.ua |
Antimicrobial and Antioxidant Activities
This compound and its composites have demonstrated antimicrobial and antioxidant activities. A this compound/polymer matrix composite (RbCl-PMC) exhibited good antioxidant and antibacterial activities. researchgate.netingentaconnect.comeurekaselect.com Specifically, the composite showed DPPH radical scavenging activity, indicating its antioxidant properties. researchgate.netingentaconnect.comeurekaselect.com In terms of antimicrobial effects, it displayed antifungal and antibacterial activities. researchgate.netingentaconnect.comeurekaselect.com Additionally, rubidium-doped titanium surfaces have shown antibacterial capacity against Staphylococcus aureus. dntb.gov.ua The incorporation of rubidium in mesoporous bioactive glass scaffolds also supports antibacterial activity. researchgate.netdntb.gov.ua Furthermore, a study on experimental osteomyelitis suggested that a combination of this compound, amikacin, and hydroxyapatite positively affects antioxidant protection indicators, reducing lipid peroxidation processes and tissue damage. vestnik-surgery.com
Anti-aging Research
This compound has been investigated for its potential anti-aging effects. Research in Caenorhabditis elegans has shown that this compound can increase lifespan and enhance stress resistance without affecting fecundity. chemicalbook.comguidechem.comnih.govresearchgate.netresearchgate.net The anti-aging efficacy of this compound in C. elegans is linked to the induction of superoxide (B77818) dismutase (SOD) expression, which is crucial for its anti-aging and anti-stress effects. nih.govresearchgate.netresearchgate.net Moreover, the study suggests that this compound delays aging by regulating the AMPK/FOXO pathway, with AAK-2 and DAF-16 being essential to this process. nih.govresearchgate.netresearchgate.net These findings indicate this compound as a promising agent for addressing aging-related diseases. nih.govresearchgate.netresearchgate.net
Environmental and Resource Considerations
Rubidium Resources and Extraction Challenges
Rubidium, despite being the 16th most abundant element in the Earth's crust, does not occur as a primary mineral wikipedia.orgfishersci.no. It is primarily found in association with other alkali metals, particularly substituting potassium in minerals like feldspar (B12085585) and mica, and is also present in brines wikipedia.org. While brines constitute over 90% of the total rubidium reserves, the concentration of rubidium in these sources is typically very low, ranging from 0 to 20 mg/L, which makes its extraction technically challenging and economically demanding wikipedia.org.
Historically, rubidium has been extracted as a byproduct during the mining of lithium and cesium from minerals such as lepidolite (B1170510) ((K,Rb)Li2AlSi4O10F2) and pollucite (Cs2Al2Si4O12) wikipedia.orgfishersci.nofishersci.sefishersci.ca. The global annual production of rubidium is notably limited, estimated at only 2 to 4 tons wikipedia.orgamericanelements.com.
A significant challenge in rubidium extraction stems from its chemical similarity to other alkali metals, making selective separation difficult and requiring complex physical and chemical processes that are often costly fishersci.nofishersci.ca. For instance, China, a country with substantial rubidium reserves, faces considerable difficulties because approximately 97% of its rubidium resources are locked in low-grade hard rock deposits uni.luwikipedia.org. The remaining 3% is found in salt lakes and geothermal waters uni.luwikipedia.org.
Conventional methods for extracting rubidium from ores typically involve roasting decomposition and acid decomposition wikipedia.org. While chlorination roasting can achieve high extraction rates, it generates substantial amounts of waste gas containing hydrogen chloride, leading to environmental pollution, increased waste treatment costs, and equipment corrosion wikipedia.org. Furthermore, solubilizing rubidium from the stable alumina (B75360) or silica (B1680970) lattice structures prevalent in its geological sources presents a significant hurdle fishersci.ca.
Environmentally Friendly Recovery Methods
The increasing demand for rubidium in high-tech industries has spurred research into more efficient, cost-effective, and environmentally friendly recovery methods fishersci.nofishersci.sefishersci.caflybase.org. Innovations in this area aim to minimize environmental impact and enhance resource utilization.
One promising approach involves a comprehensive utilization process for rubidium ore resources, which includes mineral dissociation, selective leaching, and desilication wikipedia.org. This method leverages thermal activation to disrupt the stable silicon-oxygen tetrahedral structure of rubidium ore, facilitating subsequent selective leaching wikipedia.org. A notable study demonstrated a process that achieved 98.67% rubidium (Rb) extraction and 96.23% potassium (K) extraction through leaching, with the addition of activated aluminum hydroxide (B78521) (Al(OH)3) effectively inhibiting silicon leaching wikipedia.org. The residual material from this leaching process, sodalite, was successfully converted into zeolite A via hydrothermal conversion, offering a dual benefit of green rubidium extraction and sustainable resource utilization wikipedia.org.
Techniques such as ion exchange and solvent extraction are being refined for recovering rubidium from brine sources americanelements.comnih.govamericanelements.com. A direct rubidium extraction (DRE) technology, adapted from water desalination membrane technology, has shown potential for sustainable recovery americanelements.comwikipedia.org. This method involves crushing rock samples, dissolving the mineral in acid, and then purifying rubidium and lithium from the resulting acidic slurry wikipedia.org. Its design emphasizes low water consumption and minimal reagent use, contributing to its environmental friendliness americanelements.com.
Furthermore, researchers have developed a novel crystal ripening microextraction strategy for directly extracting rubidium from solid potassium chloride (KCl) salts, which form after brine evaporation wikipedia.orgwikipedia.org. This method significantly reduces energy consumption by 97.57% compared to traditional liquid-phase extraction and achieves a 13.46-fold higher rubidium/potassium separation factor wikipedia.org. This strategy has demonstrated a 92.37% rubidium recovery rate from KCl salts with an initial rubidium content of 113 ppm, offering substantial environmental and economic benefits wikipedia.org.
Green synthesis methods are also being explored for producing rubidium-based nanoparticles, providing a more environmentally conscious alternative to conventional chemical synthesis methods that often involve hazardous substances nih.gov.
Analysis of Impurities in Rubidium Chloride
The purification of this compound is a complex task due to the close chemical similarities among alkali metal elements such as lithium, sodium, potassium, and cesium, which are frequently found as impurities wikipedia.orgalfa-chemistry.comsuchemindustries.co.inwikipedia.org. Accurate determination of these trace impurities is crucial for ensuring the high purity required for various applications of this compound.
Flame atomic absorption spectrometry (FAAS) is a simple, sensitive, and reliable analytical method employed for determining trace impurities of alkali metal ions (lithium, sodium, potassium, and cesium) in high-purity this compound suchemindustries.co.inwikipedia.org. This technique can effectively monitor the quality of this compound during its preparation and purification processes suchemindustries.co.inwikipedia.org.
Table 1: Typical Detection Limits and Recovery Rates for Alkali Metal Impurities in this compound by FAAS suchemindustries.co.inwikipedia.org
| Impurity Ion | Detection Limit (µg/mL / 1% absorption) | Recovery Rate (%) |
| Li+ | 0.032 | 91.6 – 107.8 |
| Na+ | 0.011 | 91.6 – 107.8 |
| K+ | 0.034 | 91.6 – 107.8 |
| Cs+ | 0.183 | 91.6 – 107.8 |
Other instrumental techniques utilized for purity assessment include inductively coupled plasma optical emission spectrometry (ICP-OES) for general purity determination wikidata.org and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for assaying rubidium extraction americanelements.com.
Traditional purification methods for this compound often involve crystallization processes. For instance, small amounts of cesium can be removed by crystallizing alkali sulfates from a hot ethyl alcohol solution, followed by recrystallization of rubidium dichloroiodide to eliminate potassium and sodium impurities alfa-chemistry.com. Cesium can also be selectively precipitated using HBiI4 reagent alfa-chemistry.com.
More advanced methods include vacuum distillation, which has been proposed for the deep removal of impurity elements like silicon and zinc from this compound raw materials nih.gov. This technique has demonstrated high efficiency in reducing these impurities.
Table 2: Impurity Reduction in this compound by Vacuum Distillation nih.gov
| Impurity Element | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Removal Rate (%) |
| Silicon (Si) | 1206 | < 0.1 | 99.99 |
| Zinc (Zn) | 310 | < 0.1 | 99.97 |
These results were achieved under specific conditions of 5–10 Pa pressure, 823 K distillation temperature, and 60 minutes distillation time, with minimal loss of this compound nih.gov. This method offers advantages by reducing issues related to flammability, explosiveness, high cost, and lengthy processes often associated with subsequent high-purity rubidium metal preparation nih.gov. Commercial this compound products can achieve purities as high as 99.99% (trace metal basis) indiamart.com.
Safety and Handling in Research Environments
While this compound is generally not classified as a hazardous substance or mixture, adherence to strict safety protocols is essential in research environments to prevent exposure and ensure safe handling fishersci.ca. The primary concern revolves around minimizing dust formation and inhalation.
Key Safety and Handling Practices:
Ventilation: Adequate ventilation is paramount. This includes providing appropriate exhaust ventilation at points where dust or aerosols may be formed fishersci.canih.govalfa-chemistry.comwikidata.orgwikipedia.orgwikipedia.org.
Personal Protective Equipment (PPE):
Eye/Face Protection: Safety goggles with side protection are required to prevent eye contact with dust or splashes nih.govalfa-chemistry.comwikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.beamericanelements.comamericanelements.com.
Skin Protection: Chemical-resistant gloves, such as those made of nitrile rubber with a minimum layer thickness of 0.11 mm and a breakthrough time exceeding 480 minutes, should be worn fishersci.canih.govwikidata.orgwikipedia.orgereztech.com. Proper glove removal techniques, without touching the outer surface, should be employed to avoid skin contact fishersci.cawikidata.orgereztech.com. Additionally, protective work clothing, including close-toed shoes and long sleeves/pants, is recommended alfa-chemistry.com.
Respiratory Protection: When there is a risk of dust formation, dust respirators (e.g., type N95 (US) or type P1 (EN 143) dust masks) are necessary fishersci.canih.govalfa-chemistry.comwikipedia.orgwikipedia.orgamericanelements.comamericanelements.com. In emergency situations, such as firefighting, a self-contained breathing apparatus may be required fishersci.cawikidata.org.
General Hygiene: Good industrial hygiene practices are crucial. This includes washing hands thoroughly before breaks and at the end of the workday fishersci.canih.govalfa-chemistry.comwikidata.orgwikipedia.orgwikipedia.orgfishersci.be. Food, drink, and tobacco products should be kept strictly separate from the work area alfa-chemistry.comwikipedia.orgwikipedia.org.
Spill Management: Spills should be contained and cleaned up promptly without creating dust fishersci.cawikidata.org. Sweeping up and shoveling the material into suitable, closed containers for disposal is recommended fishersci.cawikidata.org. For larger spills, vacuuming with a high-efficiency particulate absolute (HEPA) air filter is advised alfa-chemistry.comwikipedia.org. Environmental precautions include preventing the product from entering drains fishersci.cawikidata.orgwikipedia.org.
Storage: this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated area fishersci.canih.govalfa-chemistry.comwikidata.orgwikipedia.orgfishersci.se. As it is hygroscopic, storage with a desiccant, such as phosphorus pentoxide (P2O5), is advisable to maintain its integrity fishersci.cawikidata.orglaboratorynotes.com.
Incompatibilities: Avoid contact with strong acids and oxidizers, as this compound can react with mineral acids to release toxic hydrogen chloride gas fishersci.be.
Q & A
Q. What are the standard laboratory synthesis methods for rubidium chloride, and how can purity be ensured?
RbCl is typically synthesized by neutralizing rubidium hydroxide (RbOH) with hydrochloric acid (HCl), followed by recrystallization to isolate the product. Due to its hygroscopic nature, strict moisture control (e.g., anhydrous solvents, inert atmosphere) is critical during preparation. Characterization involves elemental analysis, X-ray diffraction (XRD) for structural confirmation, and thermogravimetric analysis (TGA) to assess stability. For reproducibility, experimental protocols must specify stoichiometry, reaction conditions, and purification steps .
Q. How does the ionic radius of rubidium influence the crystal structure of RbCl?
RbCl adopts a rock salt (NaCl-type) structure under ambient conditions, where Rb⁺ ions (ionic radius: 148 pm) occupy octahedral sites coordinated by six Cl⁻ ions. The larger ionic radius of Rb⁺ compared to Na⁺ results in a lattice parameter of ~6.58 Å. Structural transitions to cesium chloride (CsCl)-type cubic structures may occur under high pressure, as predicted by computational models and confirmed via high-pressure XRD .
Q. What analytical techniques are essential for characterizing RbCl in solid-state studies?
Key techniques include:
- XRD : To determine crystal structure and phase purity.
- Raman spectroscopy : To identify vibrational modes and detect polymorphic transitions.
- Ionic conductivity measurements : To study charge transport properties.
- Elemental analysis : To confirm stoichiometry (e.g., Cl: 29.32%, Rb: 70.68% by mass) .
Advanced Research Questions
Q. How can contradictions in reported RbCl crystal structures under varying pressures be resolved?
Discrepancies arise from differences in experimental conditions (e.g., pressure thresholds, temperature). High-pressure XRD studies (e.g., diamond anvil cell setups) combined with density functional theory (DFT) simulations can validate structural transitions. Cross-referencing with literature (e.g., Karoth et al., 2017) and replicating protocols under controlled conditions are critical. Data should include error margins and comparative analysis of lattice parameters .
Q. What methodology is used to calculate the specific activity of natural RbCl containing radioactive ⁸⁷Rb?
Natural RbCl contains 27.83% ⁸⁷Rb (half-life: ~4.8 × 10¹⁰ years). Specific activity (Bq/g) is calculated using:
Where = Avogadro’s constant, = decay constant (ln2/), = isotopic abundance, and = molar mass (120.92 g/mol for RbCl). For 1 g RbCl, activity ≈ 0.17 Bq/g. Validation requires gamma spectroscopy and comparison with nuclear data libraries .
Q. How should researchers address discrepancies in RbCl’s hygroscopicity data across studies?
Contradictions often stem from varying humidity levels during experiments. Standardize testing via dynamic vapor sorption (DVS) under controlled relative humidity (RH). Report RH ranges, sample preparation (e.g., pre-drying), and gravimetric measurements. Cross-validate with Karl Fischer titration for moisture content .
Q. What computational approaches are effective for modeling RbCl’s electronic structure and phase transitions?
DFT with hybrid functionals (e.g., PBE0) accurately predicts bandgap and lattice dynamics. Molecular dynamics (MD) simulations under pressure can model structural transitions (NaCl → CsCl). Validate against experimental XRD and neutron scattering data. Open-source tools like VASP or Quantum ESPRESSO are recommended .
Methodological Guidelines
- Reproducibility : Document synthesis parameters (e.g., stoichiometry, drying time) in supplementary materials. Reference established protocols (e.g., Karoth et al., 2017) for crystallization .
- Data Validation : Use multiple characterization techniques (e.g., XRD + Raman) to confirm results. Address outliers via error analysis and peer consultation .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data accessibility per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
